molecular formula C7H4BrFN2O B6253701 6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388029-37-5

6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6253701
CAS No.: 1388029-37-5
M. Wt: 231
InChI Key:
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Description

6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic aromatic organic compound belonging to the benzodiazolone family This compound features a bromine atom at the 6th position, a fluorine atom at the 4th position, and a dihydrobenzodiazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

  • Bromination: The starting material, 2,3-dihydro-1H-1,3-benzodiazol-2-one, undergoes bromination to introduce the bromine atom at the 6th position.

  • Fluorination: The brominated compound is then subjected to fluorination to introduce the fluorine atom at the 4th position.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzodiazolone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It is being investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern on the benzodiazolone ring. Similar compounds include:

  • 6-Bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the fluorine atom.

  • 4-Fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the bromine atom.

  • 2,3-Dihydro-1H-1,3-benzodiazol-2-one: Neither bromine nor fluorine atoms are present.

These compounds differ in their biological and chemical properties due to the presence or absence of the halogen atoms.

Properties

CAS No.

1388029-37-5

Molecular Formula

C7H4BrFN2O

Molecular Weight

231

Purity

95

Origin of Product

United States

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